4-Methoxy-3-(methylthio)benzoic acid
Overview
Description
4-Methoxy-3-(methylthio)benzoic acid is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It has been observed to interact with dna and reduce cisplatin nephrotoxicity in rats .
Mode of Action
It is known to prevent in vitro DNA binding and mutation induction in Escherichia coli K12 . This suggests that it may interact with DNA in a way that prevents harmful mutations.
Biochemical Pathways
Its ability to prevent dna binding and mutation induction suggests that it may influence pathways related to dna replication and repair .
Pharmacokinetics
The compound’s molecular weight (19824 g/mol) and predicted properties such as boiling point (3371±320 °C) and density (129±01 g/cm3) can provide some insight into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The administration of 4-Methoxy-3-(methylthio)benzoic acid has been observed to reduce cisplatin nephrotoxicity in rats . This suggests that the compound may have protective effects against certain types of kidney damage. Additionally, it prevents in vitro DNA binding and mutation induction in Escherichia coli K12 , indicating a potential role in preventing harmful genetic mutations.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other substances. Safety data suggests that dust formation should be avoided and that the compound should be handled with personal protective equipment in a well-ventilated environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methoxy-3-(methylthio)benzoic acid are not well-studied. It is known that benzoic acid derivatives can participate in various biochemical reactions. For instance, they can act as intermediates in the synthesis of other compounds or as inhibitors of certain enzymes
Cellular Effects
It is plausible that, like other benzoic acid derivatives, it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the methylation of 4-hydroxy-3-(methylthio)benzoic acid using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).
Another method involves the use of diazotization followed by methylation. In this approach, 3-amino-4-methoxybenzoic acid is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with methyl mercaptan to introduce the methylthio group .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(methylthio)benzoic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Hydrobromic acid, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones
Reduction: Formation of alcohols
Substitution: Formation of brominated derivatives
Scientific Research Applications
4-Methoxy-3-(methylthio)benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the methylthio group, making it less reactive in certain chemical transformations.
3-Methylthio-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
4-Methylthio-3-nitrobenzoic acid: The presence of a nitro group significantly alters its chemical properties and reactivity.
Uniqueness
4-Methoxy-3-(methylthio)benzoic acid is unique due to the combination of the methoxy and methylthio groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-methoxy-3-methylsulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLIRIKNLSNYOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452132 | |
Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87346-53-0 | |
Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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